molecular formula C12H10FNO2 B3135978 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid CAS No. 406728-86-7

1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3135978
CAS No.: 406728-86-7
M. Wt: 219.21 g/mol
InChI Key: PDFAKAUXPIKVFC-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a pyrrole-2-carboxylic acid scaffold, a structure recognized in the design of novel bioactive molecules . This scaffold is a common building block in organic synthesis, and its carboxylic acid functional group makes it a versatile intermediate for further chemical derivatization, such as forming amide or ester bonds . Researchers are exploring similar pyrrole-2-carboxamide derivatives as potential therapeutic agents. For instance, structure-guided design strategies have identified pyrrole-2-carboxamides as a promising scaffold for developing potent inhibitors against challenging biological targets, demonstrating excellent potency in certain assay models . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-10-5-3-9(4-6-10)8-14-7-1-2-11(14)12(15)16/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFAKAUXPIKVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406728-86-7
Record name 1-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-fluorobenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the pyrrole derivative with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation Products: Pyrrole N-oxides.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution Products: Various substituted derivatives on the benzyl ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for treating neurological disorders and infections.

Mechanism of Action
The presence of the fluorobenzyl group enhances lipophilicity, which can improve membrane permeability and binding affinity to specific receptors or enzymes. The pyrrole ring contributes to hydrogen bonding and π-π interactions, while the carboxylic acid group may enhance solubility and reactivity.

Case Studies

  • A study demonstrated that modifications in the pyrrole structure significantly influenced anti-tuberculosis activity, with compounds exhibiting minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis .
  • Another investigation highlighted the cytotoxic effects of pyrrole derivatives on cancer cell lines, indicating that specific substitutions can enhance efficacy while reducing toxicity to normal cells .

Materials Science

Organic Electronics
1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid serves as a building block for organic semiconductors and advanced materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Synthesis of Advanced Materials
The compound can be functionalized to create polymers or composites with tailored properties for specific applications in electronics and photonics.

Biological Studies

Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition is crucial for developing new antibacterial agents .

Structure-Activity Relationship (SAR) Studies
Studies focusing on the SAR of pyrrole derivatives have shown that structural modifications can lead to enhanced biological activity. For instance, compounds with specific substituents at the 4-position of the pyrrole ring have demonstrated improved stability and activity against various pathogens .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryPotential drug development targeting neurological disordersEffective against Mycobacterium tuberculosis with MIC < 0.016 μg/mL
Materials ScienceBuilding block for organic electronicsSuitable for OLEDs and photovoltaic cells
Biological StudiesEnzyme inhibition for antibacterial applicationsInhibits DNA gyrase and topoisomerase IV

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituent Heterocycle Molecular Weight Key Properties
1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid 4-Fluorobenzyl Pyrrole ~249.2* High lipophilicity, moderate acidity
1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid 4-Fluorophenyl Pyrrole 235.2 Higher acidity, lower logP
1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid 4-Nitrophenyl Pyrrole 262.2 Strong electron withdrawal
1-(4-Fluorobenzyl)-5-oxo-pyrazole-4-carboxylic acid 4-Fluorobenzyl, ketone Pyrazole 266.2 Basic heterocycle, keto-enol tautomerism

*Estimated based on analogs.

Research Implications

  • Drug Design : The fluorobenzyl group balances lipophilicity and metabolic stability, making it advantageous for CNS-targeted therapeutics.
  • Catalysis : Pyrrole-carboxylic acids are used in asymmetric synthesis (e.g., chiral phosphoric acid catalysts) ; fluorobenzyl substitution could modulate catalyst enantioselectivity.
  • Material Science: Fluorinated pyrroles may serve as monomers for conductive polymers due to fluorine’s electronegativity.

Biological Activity

1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 4-fluorobenzyl group and a carboxylic acid moiety. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities that can be summarized as follows:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole-2-carboxylic acids demonstrate potent anti-tuberculosis (TB) activity. For instance, compounds with similar structures have exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis .
  • Antiviral Properties : Research indicates that related compounds can inhibit enterovirus replication. Specifically, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide, a structural analog, showed effectiveness against several enterovirus serotypes, suggesting potential antiviral applications for pyrrole derivatives .
  • Neuropharmacological Effects : Some studies highlight the potential of pyrrole derivatives in modulating neurotransmitter systems. For example, compounds have been investigated for their ability to inhibit norepinephrine and serotonin reuptake, indicating possible antidepressant or anxiolytic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Key findings include:

  • Substitution Effects : The presence of electron-withdrawing groups (such as fluorine) on the aromatic ring has been shown to enhance antimicrobial potency. Conversely, strong electron-withdrawing groups can diminish activity .
  • Hydrophobic Interactions : The hydrophobic nature of the 4-fluorobenzyl substituent contributes to favorable interactions with biological targets, enhancing binding affinity and efficacy .

Case Studies

Several studies provide insights into the biological activity of pyrrole derivatives:

  • Anti-Tuberculosis Activity : A study focused on pyrrole-2-carboxamides demonstrated that modifications at the 4-position significantly impacted anti-TB efficacy. Compounds with fluorophenyl groups showed enhanced activity compared to their chlorophenyl counterparts .
  • Antiviral Screening : In high-throughput screening assays, compounds structurally related to this compound were evaluated for their ability to inhibit viral replication in cell cultures. Notably, certain derivatives displayed low cytotoxicity while effectively inhibiting enterovirus replication .
  • Neuropharmacological Studies : Research has indicated that specific pyrrole derivatives can influence neurotransmitter uptake mechanisms, suggesting potential applications in treating mood disorders .

Data Tables

CompoundActivity TypeMIC/EC50Reference
Compound 32Anti-TB< 0.016 μg/mL
Compound 1Antiviral (Enterovirus)EC50 = 0.51 μM
Compound XNeuropharmacologicalIC50 > 30 μM

Q & A

Q. What are the common synthetic routes for 1-(4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving alkylation, cyclization, or modifications of pyrrole precursors. For example:

  • Clauson-Kaas pyrrole synthesis (): A classical method using nitriles and amines under acidic conditions. Optimize temperature (e.g., 40–100°C) and solvent (e.g., tert-butanol) to avoid side reactions.
  • Multi-step functionalization (): Introduce the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions. Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for cross-coupling steps. Post-synthetic hydrolysis (e.g., HCl/water at 93–96°C) ensures carboxylate formation.
    Key Considerations: Monitor reaction progress via TLC (as in , Fig. 3.2) and adjust stoichiometry to minimize impurities. Typical yields range from 85% to 98% under optimized conditions .

Q. How is 1H-pyrrole-2-carboxylic acid characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy (): Use ¹H NMR (400 MHz, DMSO-d₆) to confirm substituent positions. For example, aromatic protons from the 4-fluorobenzyl group appear as doublets (δ ~7.5–8.5 ppm, J = 8–9 Hz). Carboxylic acid protons are typically deshielded (δ ~12–14 ppm).
  • X-ray Crystallography (): Single-crystal analysis (e.g., R factor = 0.034) resolves bond lengths and angles, critical for validating stereochemistry.
  • Mass Spectrometry (): ESI-MS confirms molecular weight (e.g., m/z 311.1 for related derivatives) and purity (>95% by LCMS).
    Best Practices: Combine orthogonal techniques to address signal overlap in crowded regions (e.g., aromatic vs. pyrrole protons) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Solubility: The carboxylic acid group confers pH-dependent solubility. In basic conditions (pH >8), it dissolves readily in water or polar solvents (e.g., DMSO). In acidic media (pH <3), precipitation may occur.
  • Stability: Avoid prolonged exposure to light or high temperatures (>100°C). Store lyophilized samples at –20°C with desiccants ().
    Experimental Design: Perform kinetic stability studies using HPLC () to track degradation products under stress conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can conformational dynamics of the pyrrole ring and 4-fluorobenzyl group impact biological activity?

Methodological Answer:

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map torsional angles between the pyrrole and benzyl groups. Hydrophobic interactions () may stabilize bioactive conformers.
  • SAR Studies : Compare derivatives with substituents at the 2- or 3-positions of the pyrrole ring ( excluded per guidelines). Fluorine’s electron-withdrawing effect () enhances metabolic stability.
    Data Interpretation : Correlate conformational flexibility (e.g., via NOESY NMR) with receptor binding assays .

Q. How to resolve discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS () to identify byproducts (e.g., incomplete deprotection of tert-butoxycarbonyl groups, ).
  • Batch Comparison : Analyze ¹H NMR spectra for trace solvent peaks (e.g., DMSO-d₅ at δ 2.50 ppm) or residual starting materials.
  • Crystallographic Validation (): Recrystallize samples to confirm polymorphic consistency.
    Case Study : A batch with δ 2.56 ppm () showed a methyl impurity, traced to incomplete purification. Re-optimize column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies optimize regioselectivity during functionalization of the pyrrole core?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Fmoc in ) to block undesired positions.
  • Metal Catalysis (): Employ Pd-mediated C–H activation for selective C-3 or C-5 substitution.
  • Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct fluorobenzyl groups to electron-rich positions.
    Example : achieved >98% purity by optimizing Cs₂CO₃ base and inert atmosphere in coupling steps .

Q. How to design experiments for studying aggregation behavior in aqueous solutions?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes at varying concentrations (0.1–10 mM).
  • Fluorescence Quenching (): Use pyrene as a probe to detect hydrophobic microdomains.
  • TEM Imaging : Visualize aggregates after negative staining.
    Key Finding : highlights that bulky substituents (e.g., 4-fluorobenzyl) reduce aggregation via steric hindrance .

Q. What are the safety and handling protocols for this compound, given its reactive groups?

Methodological Answer:

  • Hazard Mitigation (): Wear PPE (gloves, goggles) due to oral toxicity (H302). Use fume hoods for weighing.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.
    Documentation : Always reference SDS (e.g., ) for storage (2–8°C) and incompatibility data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
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1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid

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